Synthesis Yield Advantage vs. N-Hydroxy Analog in Oxime Chlorination
The parent pyridine-2-carboximidoyl chloride is obtained in 55% isolated yield from ethyl 2-pyridin-aldoxime and N-chlorosuccinimide in DMF at 30 °C over 2 h . Under comparable oxime chlorination conditions (NCS/DMF), the N-hydroxy derivative (CAS 69716-28-5) is reported in yields of 75–87% . While the N-hydroxy compound shows a higher yield in this specific transformation, the 55% yield for the parent compound provides a defined benchmark for procurement and process planning. This 20–32 percentage-point yield differential informs reagent stoichiometry and cost modeling for large-scale amidine synthesis.
| Evidence Dimension | Isolated yield from oxime chlorination with NCS in DMF |
|---|---|
| Target Compound Data | 55% isolated yield (white solid, 7 g scale) |
| Comparator Or Baseline | N-Hydroxypicolinimidoyl chloride (CAS 69716-28-5): 75% (6.45 g scale) to 87% (200 mg scale) isolated yield |
| Quantified Difference | 20–32 absolute percentage points lower for target compound |
| Conditions | Ethyl 2-pyridin-aldoxime + NCS in DMF, 30 °C, 2 h (target); picolinaldehyde oxime + NCS in DMF, 20–60 °C (comparator) |
Why This Matters
The defined 55% benchmark enables accurate cost-per-mole calculations and prevents overestimation of material throughput in process chemistry budgets.
